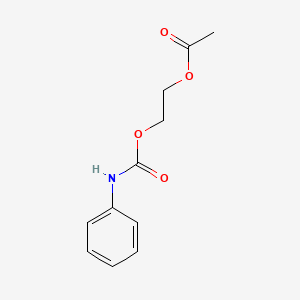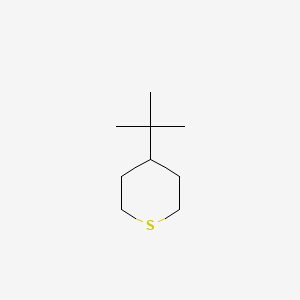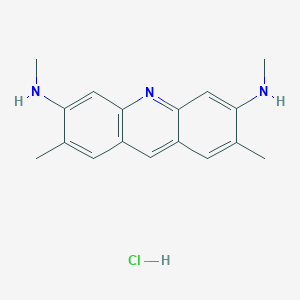![molecular formula C17H24N2 B14744529 (2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole CAS No. 2407-83-2](/img/structure/B14744529.png)
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its symmetrical structure and the presence of multiple methyl and ethyl groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C, to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and better yield management.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.
Substitution: Halogenation or alkylation reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Can produce fully saturated pyrrole derivatives.
Substitution: Can result in halogenated or alkylated pyrrole compounds.
科学的研究の応用
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-methanol
Uniqueness
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is unique due to its symmetrical structure and the presence of multiple methyl and ethyl groups
特性
CAS番号 |
2407-83-2 |
|---|---|
分子式 |
C17H24N2 |
分子量 |
256.4 g/mol |
IUPAC名 |
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C17H24N2/c1-7-14-10(3)16(18-12(14)5)9-17-11(4)15(8-2)13(6)19-17/h9,18H,7-8H2,1-6H3/b17-9- |
InChIキー |
QSPGBUOFJNDGBP-MFOYZWKCSA-N |
異性体SMILES |
CCC1=C(/C(=C/C2=C(C(=C(N2)C)CC)C)/N=C1C)C |
正規SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)C)CC)C)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)

![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)






![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)


![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

